

3,4-Dichlorobenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 3,4-Dichlorobenzoic acid

Cat. No.: B181264

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In-Depth Technical Guide: 3,4-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and analytical methodologies for **3,4-Dichlorobenzoic acid**. The information is curated to support research and development activities where this compound is utilized as a key intermediate or reference standard.

Core Physicochemical Data

The essential quantitative data for **3,4-Dichlorobenzoic acid** are summarized below. These values are fundamental for experimental design, analytical method development, and chemical synthesis.

Parameter	Value	References
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	[1][2][3][4]
Cl ₂ C ₆ H ₃ CO ₂ H	[5]	
Molecular Weight	191.01 g/mol	[1][5]
191.0115 g/mol		
CAS Number	51-44-5	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3,4-Dichlorobenzoic acid** are critical for its application in a laboratory setting. Below are protocols derived from established methods.

Synthesis of 3,4-Dichlorobenzoic Acid

Classic Synthesis Protocol:

This method describes the synthesis of **3,4-Dichlorobenzoic acid** from p-chlorobenzoic acid.

- **Reaction Setup:** In a sealed tube, combine 10 grams of p-chlorobenzoic acid with 75 grams of antimony pentachloride.
- **Heating:** Heat the sealed tube to 200°C for a duration of 8 hours.
- **Precipitation:** After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid. This will precipitate the crude **3,4-Dichlorobenzoic acid**.
- **Collection and Washing:** Collect the precipitate and wash it with cold water.
- **Purification via Ammonium Salt:** Dissolve the washed solid in a dilute ammonium hydroxide solution. Filter the solution and then evaporate it to dryness to obtain the ammonium salt.
- **Final Isolation:** Decompose the ammonium salt with dilute hydrochloric acid to yield the purified **3,4-Dichlorobenzoic acid**. Collect, wash, and dry the final product.

- Recrystallization: For higher purity, the **3,4-Dichlorobenzoic acid** can be recrystallized from dilute alcohol.[\[6\]](#)

Green Chemistry Synthesis Protocol:

This protocol outlines a more modern approach using an autoclave for the oxidation of a suitable alcohol precursor.

- Reactor Charging: In an autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge, add the desired amount of the starting alcohol, the catalyst (e.g., Au NCS/TiO₂), water, and sodium hydroxide.
- Oxygenation: Seal the autoclave and replace the atmosphere over the mixture with oxygen three times.
- Reaction Conditions: Heat the reactor to the desired temperature (e.g., 120°C) with stirring. Charge the reactor with oxygen to a pressure of 1.0 MPa and maintain this pressure throughout the reaction.
- Work-up: After the reaction is complete (e.g., 6 hours), cool the reactor to room temperature. Dilute the reaction mixture with acetone to dissolve the products.
- Catalyst Removal and Acidification: Separate the catalyst by filtration. Acidify the filtrate to a pH of 2.0 using hydrochloric acid.
- Extraction and Isolation: Remove the solvent via rotary evaporation. Adjust the pH of the residue to 10.0 with 2.0 M sodium hydroxide and extract three times with ethyl acetate. The aqueous layer is then acidified to pH 2.0 with 6.0 M hydrochloric acid and extracted with ethyl acetate.
- Final Product: The organic layer from the final extraction is subjected to rotary evaporation to yield the carboxylic acid, which is then dried overnight.

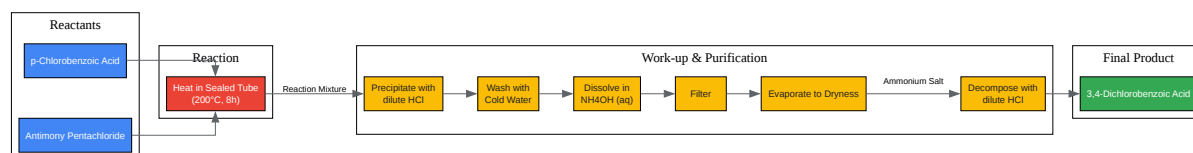
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the analysis of **3,4-Dichlorobenzoic acid**.

- Principle: The compound is analyzed using a reverse-phase (RP) HPLC method. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
- Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.
- Mass Spectrometry Compatibility: For applications compatible with mass spectrometry (MS), the phosphoric acid in the mobile phase should be replaced with formic acid.
- Column: A Newcrom R1 HPLC column is suitable for this analysis.
- Applications: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the classic synthesis of **3,4-Dichlorobenzoic acid**, providing a clear visual representation of the experimental process.



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Caption: Workflow for the classic synthesis of **3,4-Dichlorobenzoic acid**.

Biological Activity and Applications

3,4-Dichlorobenzoic acid has demonstrated biological activity, including the inhibition of bacterial growth in tissue culture.[1] It is also known to inhibit the synthesis of 1-hydroxy-2-naphthoic acid, which serves as an intermediate in bacterial dioxygenases.[1] In analytical and metabolic studies, it has been employed as an internal standard for the multiresidue analysis of pharmaceuticals and personal care products by ultra-performance liquid chromatography-tandem mass spectrometry. Additionally, it has been used to investigate the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid.

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